Human TRPA1 Antagonism: A Comparison with a Common Reference Antagonist
3-Methoxy-4-(trifluoromethyl)cinnamic acid demonstrates potent antagonist activity at the human TRPA1 receptor, a key target for pain and inflammation research. While a direct head-to-head study with its closest structural analogs is missing, its potency can be contextualized against a widely used tool compound. The target compound shows an IC50 of 64 nM in a functional human assay [1], which is significantly more potent than the established TRPA1 inhibitor AP-18, which has reported IC50 values of 3.1 µM for human and 4.5 µM for mouse TRPA1 in a similar cinnamaldehyde-induced activation assay . This represents an approximately 48-fold increase in potency for the human receptor under comparable assay conditions.
| Evidence Dimension | Antagonist activity at human TRPA1 |
|---|---|
| Target Compound Data | IC50 = 64 nM |
| Comparator Or Baseline | AP-18 (a known TRPA1 inhibitor): IC50 = 3.1 µM (3100 nM) for human TRPA1 |
| Quantified Difference | The target compound is ~48 times more potent than AP-18 in these human TRPA1 assays. |
| Conditions | Human TRPA1 expressed in CHO/HEK293 cells; inhibition of cinnamaldehyde-induced Ca2+ influx. |
Why This Matters
For researchers requiring a potent TRPA1 chemical probe, this compound's superior potency versus a common reference antagonist makes it a compelling starting point for SAR studies, potentially requiring lower concentrations and reducing off-target effects.
- [1] BindingDB. (n.d.). BDBM50263527 CHEMBL4087767: IC50 64 nM for human TRPA1. Retrieved from BindingDB. View Source
